![molecular formula C17H10Cl2F3N3OS B7480579 1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)
1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea is a chemical compound that belongs to the family of urea derivatives. It is commonly known as DTTU and has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
DTTU exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of topoisomerase I and II, which are essential for DNA replication and transcription. DTTU also inhibits the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways. By inhibiting the activity of these enzymes and proteins, DTTU can induce apoptosis in cancer cells and inhibit the growth of bacterial strains.
Biochemical and Physiological Effects:
DTTU has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase pathway. DTTU also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, DTTU has been found to inhibit the growth of various bacterial strains by disrupting bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTU has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. DTTU is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, DTTU has some limitations for lab experiments. It is relatively expensive compared to other compounds and requires specialized equipment for synthesis and analysis.
Direcciones Futuras
There are several future directions for the study of DTTU. One potential application is the development of new antibiotics based on DTTU's antibacterial properties. DTTU can also be used as a lead compound for the development of new anticancer drugs. Moreover, the anti-inflammatory properties of DTTU make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to investigate the potential side effects and toxicity of DTTU in vivo.
Conclusion:
In conclusion, 1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has significant antitumor activity, can inhibit the growth of various bacterial strains, possesses anti-inflammatory properties, and can induce apoptosis in cancer cells. While DTTU has some limitations for lab experiments, it has several advantages, including high purity and stability. There are several future directions for the study of DTTU, including the development of new antibiotics and anticancer drugs, as well as investigating its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
DTTU can be synthesized by reacting 3,5-dichlorophenyl isocyanate with 2-(4-trifluoromethylphenyl)-1,3-thiazol-4-amine in the presence of a base. The reaction yields DTTU as a white solid with a high purity of up to 99%.
Aplicaciones Científicas De Investigación
DTTU has been studied extensively for its potential use in scientific research applications. It has been found to have significant antitumor activity and can induce apoptosis in cancer cells. DTTU has also been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics. Moreover, DTTU has been found to possess anti-inflammatory properties and can be used to treat various inflammatory diseases.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3OS/c18-11-5-12(19)7-13(6-11)23-16(26)25-14-8-27-15(24-14)9-1-3-10(4-2-9)17(20,21)22/h1-8H,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAACOZBOJLWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

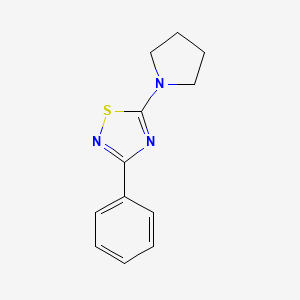
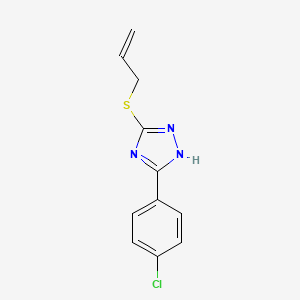
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)
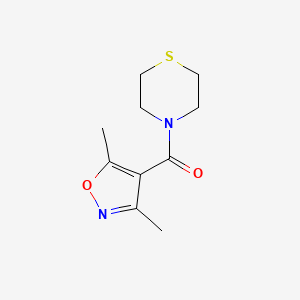
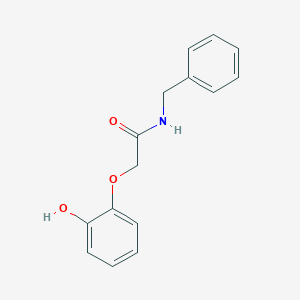
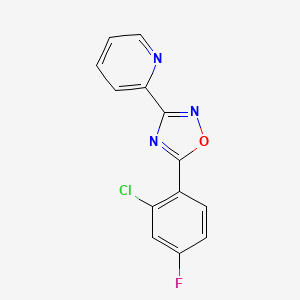
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)
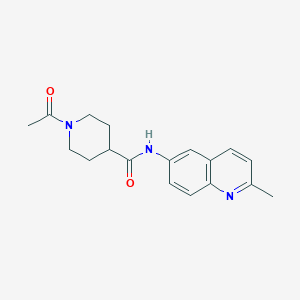
![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)
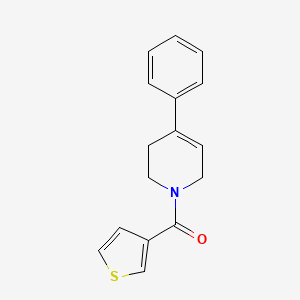
![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)